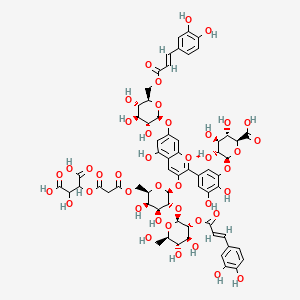

Anemone blue anthocyanin 3

カタログ番号:

B1256990

分子量:

1508.2 g/mol

InChIキー:

DNKBHPVEIROVRU-GWHBACHDSA-O

注意:

研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anemone blue anthocyanin 3 is an anthocyanidin glycoside.

科学的研究の応用

Biotechnology

Genetic Engineering for Color Modification

- Researchers have utilized genetic engineering to enhance the blue coloration in flowers by introducing genes responsible for the synthesis of Anemone blue anthocyanin 3. For instance, the introduction of the F3′5′H gene from Phalaenopsis orchids into other species has resulted in successful color modifications, demonstrating the potential for creating novel flower varieties with desired traits .

Table 1: Genetic Modifications and Outcomes

| Plant Species | Gene Introduced | Resulting Color |

|---|---|---|

| Phalaenopsis orchid | F3′5′H | Blue |

| Chrysanthemum | Campanula F3′5′H | Blue (ternatin C5) |

Agriculture

Natural Pigment for Crop Improvement

- This compound can be used as a natural pigment in agricultural products. Its application in ornamental plants not only enhances aesthetic value but also improves marketability. The stability and vibrant color can attract consumers and increase sales in floral markets .

Table 2: Applications in Agriculture

| Application Area | Description |

|---|---|

| Ornamental Horticulture | Use as a natural dye to enhance flower colors |

| Crop Breeding | Genetic modification for disease resistance |

Food Science

Natural Food Colorant

- The use of this compound as a natural food colorant is gaining attention due to increasing consumer preference for natural additives over synthetic ones. Its stability under acidic conditions makes it suitable for various food products, including beverages and confectioneries .

Table 3: Food Applications

| Food Product | Application |

|---|---|

| Beverages | Natural coloring agent |

| Confectioneries | Enhances visual appeal |

Medicine

Antioxidant Properties

- This compound exhibits significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Studies have shown that anthocyanins can reduce inflammation and improve overall health outcomes .

Case Study: Antioxidant Efficacy

- A study demonstrated that extracts containing this compound reduced oxidative stress markers in animal models, suggesting potential therapeutic applications in preventing chronic diseases.

特性

分子式 |

C64H67O42+ |

|---|---|

分子量 |

1508.2 g/mol |

IUPAC名 |

2-[3-[[(2R,3R,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyphenyl]-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C64H66O42/c65-17-34-42(77)47(82)56(103-38(73)8-4-21-2-6-26(67)29(70)10-21)64(100-34)106-57-48(83)44(79)36(19-95-39(74)16-40(75)104-55(60(92)93)52(87)58(88)89)102-63(57)99-33-15-24-27(68)13-23(96-61-50(85)45(80)43(78)35(101-61)18-94-37(72)7-3-20-1-5-25(66)28(69)9-20)14-31(24)97-53(33)22-11-30(71)41(76)32(12-22)98-62-51(86)46(81)49(84)54(105-62)59(90)91/h1-15,34-36,42-52,54-57,61-65,77-87H,16-19H2,(H9-,66,67,68,69,70,71,72,73,76,88,89,90,91,92,93)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52?,54+,55?,56-,57-,61-,62-,63-,64+/m1/s1 |

InChIキー |

DNKBHPVEIROVRU-GWHBACHDSA-O |

SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Metofluthrin

Cat. No.: B010177

CAS No.: 240494-70-6

Cadmium phosphide (Cd3P2)

Cat. No.: B078456

CAS No.: 12014-28-7

Di-tert-amyl peroxide

Cat. No.: B087997

CAS No.: 10508-09-5

1-Ethoxypentane

Cat. No.: B092830

CAS No.: 17952-11-3